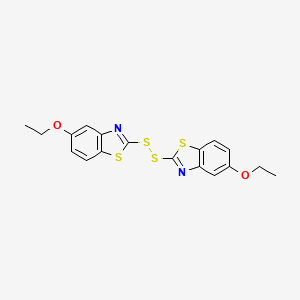![molecular formula C11H14N2O2 B14364230 1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one CAS No. 90238-02-1](/img/structure/B14364230.png)
1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one is a complex organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one can be achieved through several methods. One common approach involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to form 5-aryloxazoles . Another method includes the use of palladium-catalyzed direct arylation and alkenylation of oxazoles, which is regio- and stereospecific . Additionally, a one-pot van Leusen oxazole synthesis using TosMIC, aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields .
Industrial Production Methods
Industrial production of this compound may involve the use of scalable and efficient synthetic routes such as the one-pot van Leusen oxazole synthesis. This method is advantageous due to its high yield and the ability to reuse ionic liquids as solvents for multiple runs without significant loss of yields .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using hydride donors to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using reagents like halides and triflates.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, copper nitrate, palladium catalysts, and tosylmethyl isocyanide . Reaction conditions vary depending on the desired transformation, with some reactions requiring polar solvents, while others are performed in nonpolar solvents .
Major Products Formed
Major products formed from these reactions include 5-aryloxazoles, phenylglyoxals, and various substituted oxazoles .
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes . It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one include:
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines an oxazole ring with an azocin ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
90238-02-1 |
|---|---|
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
1-(2-methyl-6,7-dihydro-5H-[1,3]oxazolo[5,4-b]azocin-4-yl)ethanone |
InChI |
InChI=1S/C11H14N2O2/c1-8-12-10-6-4-3-5-7-13(9(2)14)11(10)15-8/h4,6H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
KYOFZXMHTYCUEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(O1)N(CCCC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




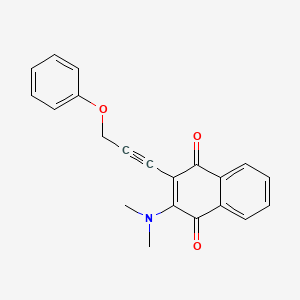

![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
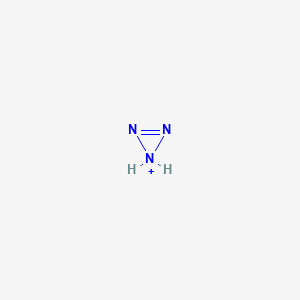
![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)
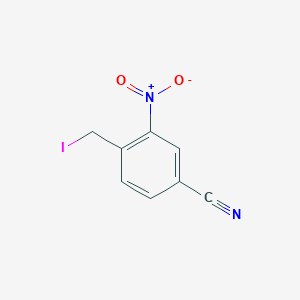
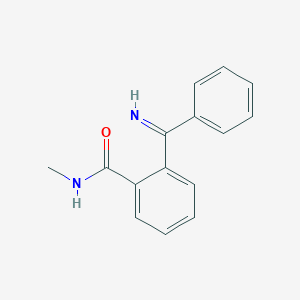
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)
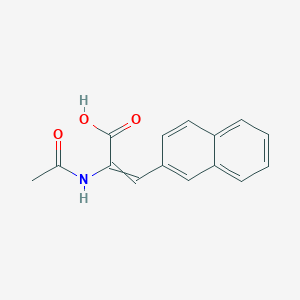
![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)
